molecular formula C22H21NO5 B2649175 4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one CAS No. 2034617-06-4

4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one

Cat. No.: B2649175
CAS No.: 2034617-06-4
M. Wt: 379.412
InChI Key: GTXZUTXVXBBDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a chromenone moiety

Preparation Methods

The synthesis of 4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the attachment of the methoxyphenyl group and the chromenone moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.

    Reduction: Reduction reactions can modify the chromenone moiety.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

4-(2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrolidine ring and the chromenone moiety play crucial roles in binding to biological receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[2-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-26-18-8-4-2-6-16(18)15-10-11-23(13-15)21(24)14-27-20-12-22(25)28-19-9-5-3-7-17(19)20/h2-9,12,15H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXZUTXVXBBDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCN(C2)C(=O)COC3=CC(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.